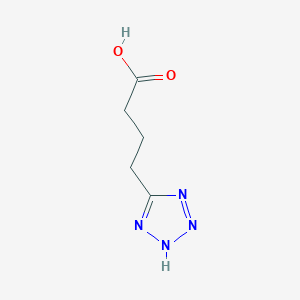

4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid is a chemical compound with the CAS Number: 1266476-55-4 . Its molecular weight is 156.14 and its IUPAC name is 4-(1H-tetraazol-5-yl)butanoic acid .

Synthesis Analysis

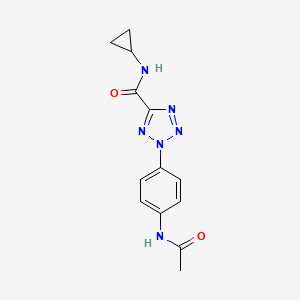

The synthesis of 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid or similar compounds has been reported in several studies . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .

Molecular Structure Analysis

The InChI code of 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid is 1S/C5H8N4O2/c10-5(11)3-1-2-4-6-8-9-7-4/h1-3H2, (H,10,11) (H,6,7,8,9) .

Physical And Chemical Properties Analysis

4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid is an oil at room temperature . The density of a similar compound, 4-(1H-Tetrazol-5-yl)benzoic Acid, is reported to be 1.518g/cm3 .

Scientific Research Applications

Chemical Synthesis

“4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid” is a compound that is used in chemical synthesis . It is a light yellow powder and odorless . It has a melting point temperature at 155–157°C . It dissolves in water, acetonitrile, etc .

Drug Discovery

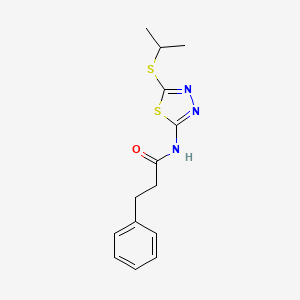

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in ecofriendly approaches such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

Organic Synthesis

1,2,3-triazoles have found broad applications in organic synthesis . They are absent in nature but have been used extensively in the field of organic synthesis .

Polymer Chemistry

1,2,3-triazoles have also found applications in polymer chemistry . They can be used to create new polymers with unique properties .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry . They can form stable metallic compounds and molecular complexes .

Bioconjugation

1,2,3-triazoles are used in bioconjugation . They can be used to attach various biological molecules together .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . They can be used to create fluorescent probes for imaging biological systems .

Hypertension Treatment

The synthesized compounds belong to the sartans family, biphenyl tetrazole is one of the most commonly used drug moieties used in the treatment of hypertension . Research shows that high blood pressure may lead to a bacterial infection .

Safety and Hazards

Future Directions

Future research could focus on the synthesis of new compounds based on the 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid scaffold, as well as further exploration of their biological activities . Additionally, the use of tetrazoles as carboxylic acid isosteres in medicinal chemistry could be further explored .

Mechanism of Action

Target of Action

It’s known that tetrazolic acids, a group to which this compound belongs, often interact with various enzymes and receptors in the body .

Mode of Action

It’s known that tetrazolic acids can form hydrogen bonds with amino acids, which can influence the binding energy of the compound .

Biochemical Pathways

Tetrazolic acids have been shown to form β-glucuronides, a common metabolic fate for aliphatic carboxylic acids .

Pharmacokinetics

It’s known that tetrazolic acids can undergo n-glucuronidation, a common metabolic process .

Result of Action

Compounds with similar structures have been shown to have significant binding modes with docking scores ranging from –92 to –103 kcal/mol .

Action Environment

It’s known that the compound should be stored under inert gas and away from air .

properties

IUPAC Name |

4-(2H-tetrazol-5-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c10-5(11)3-1-2-4-6-8-9-7-4/h1-3H2,(H,10,11)(H,6,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALQGOMCBXAJNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=NNN=N1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-1-ethyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2795146.png)

![N-(2-methoxyphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2795150.png)

![1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2795155.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2795162.png)